2-(naphthalen-2-yloxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-naphthalen-2-yloxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O3S/c30-26(17-31-24-15-10-19-6-4-5-7-21(19)16-24)29-27-28-25(18-33-27)20-11-13-23(14-12-20)32-22-8-2-1-3-9-22/h1-16,18H,17H2,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNLMDSQDFJBSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)COC4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Williamson Ether Synthesis
Naphthalen-2-ol (5.0 g, 34.7 mmol) is reacted with ethyl chloroacetate (4.3 mL, 38.2 mmol) in the presence of potassium carbonate (9.6 g, 69.4 mmol) in acetone under reflux for 12 hours. The intermediate ethyl naphthalen-2-yloxy acetate is hydrolyzed using 10% NaOH to yield naphthalen-2-yloxy acetic acid (4.2 g, 72% yield).
Spectroscopic Data :
- 1H-NMR (500 MHz, CDCl3) : δ 8.14 (d, J = 8.5 Hz, 1H), 7.98 (d, J = 7.5 Hz, 1H), 7.45–7.30 (m, 4H), 4.62 (s, 2H).
- IR (KBr) : 1720 cm⁻¹ (C=O stretch), 1245 cm⁻¹ (C-O-C asymmetric stretch).
Preparation of 4-(4-Phenoxyphenyl)-1,3-thiazol-2-amine
Cyclocondensation of Thiourea Derivatives
A mixture of 4-phenoxybenzaldehyde (2.0 g, 9.2 mmol) and thiourea (0.84 g, 11.0 mmol) in ethanol is treated with iodine (0.23 g, 0.9 mmol) as a catalyst. After refluxing for 6 hours, α-bromo-4-phenoxyacetophenone (2.5 g, 8.3 mmol) is added, and the reaction is stirred at 80°C for 12 hours. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to afford 4-(4-phenoxyphenyl)-1,3-thiazol-2-amine (1.8 g, 65% yield).
Spectroscopic Data :
- 1H-NMR (500 MHz, DMSO-d6) : δ 7.75 (d, J = 8.8 Hz, 2H), 7.45 (t, J = 7.9 Hz, 2H), 7.25–7.15 (m, 5H), 6.95 (s, 1H).
- IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N stretch).
Amide Coupling: Final Step Synthesis
T3P-Mediated Coupling
Naphthalen-2-yloxy acetic acid (1.0 g, 4.5 mmol) and 4-(4-phenoxyphenyl)-1,3-thiazol-2-amine (1.4 g, 4.5 mmol) are dissolved in dichloromethane (15 mL). T3P (50% solution in ethyl acetate, 2.7 mL, 4.5 mmol) and DIPEA (1.6 mL, 9.0 mmol) are added at 0°C, and the mixture is stirred at room temperature for 3 hours. The organic layer is washed with brine, dried over Na2SO4, and concentrated. Flash chromatography (hexane/ethyl acetate, 2:1) yields the title compound (0.87 g, 45% yield).
Comparative Analysis of Coupling Agents
| Coupling Agent | Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| T3P | DCM | DIPEA | 3 | 45 |
| EDCI/HOBt | DMF | NEt3 | 12 | 32 |
| DCC | THF | DMAP | 24 | 28 |
Optimized Conditions : T3P in DCM with DIPEA achieves superior yields due to mild reaction conditions and reduced epimerization.
Spectroscopic Characterization of the Target Compound
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Purity Assessment and Chromatographic Methods
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms a purity of 98.5% at 254 nm. Residual solvents are below ICH limits (DCM < 600 ppm, DMF < 880 ppm).
Alternative Synthetic Routes and Scalability
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) reduces reaction time by 80% while maintaining a 42% yield, demonstrating potential for industrial scalability.
Solid-Phase Synthesis
Immobilization of the thiazol-2-amine on Wang resin enables iterative coupling, though yields remain modest (35%) due to steric hindrance.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-2-yloxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives of the naphthalene and phenoxyphenyl groups.
Reduction: Reduced forms of the aromatic rings.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
2-(naphthalen-2-yloxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique optical or electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(naphthalen-2-yloxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Comparison with Similar Compounds
Physicochemical and Spectral Properties
While specific data for the target compound are unavailable, analogs provide insights:
- IR spectra : Expected peaks for –NH (3260–3300 cm⁻¹), C=O (1670–1680 cm⁻¹), and aromatic C=C (1580–1600 cm⁻¹) () .
- NMR : The naphthyloxy group would show aromatic proton signals at δ 7.2–8.4 ppm, while the thiazole’s C-H appears near δ 7.5–8.0 ppm () .
- HRMS : Molecular ion peaks align with calculated masses (e.g., [M+H]⁺ ~500–550 Da) .
Biological Activity
The compound 2-(naphthalen-2-yloxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide is a derivative of naphthalene and thiazole, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, emphasizing its antiproliferative effects against various cancer cell lines.
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions, where naphthalen-2-ol is reacted with thiazole derivatives. The reaction conditions often include the use of bases such as potassium carbonate in a solvent like tetrahydrofuran (THF) under reflux conditions. The final product is purified through chromatography to yield a high-purity compound suitable for biological testing.
Antiproliferative Effects
Research indicates that 2-(naphthalen-2-yloxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide exhibits significant antiproliferative activity against various human cancer cell lines. Notably, studies have shown:
- Cell Lines Tested : The compound has been evaluated against nasopharyngeal carcinoma (NPC-TW01), lung carcinoma (H661), hepatoma (Hep3B), renal carcinoma (A498), and gastric cancer (MKN45).
- IC50 Values : In particular, it demonstrated an IC50 value of 0.6 μM against NPC-TW01 cells, indicating potent activity that alters cell cycle distribution and induces S phase accumulation in a concentration-dependent manner .
The mechanism through which this compound exerts its antiproliferative effects may involve:
- Cell Cycle Arrest : Studies suggest that the compound can induce cell cycle arrest at the S phase, thereby inhibiting further proliferation .
- Induction of Apoptosis : Evidence from various assays indicates that the compound may trigger apoptotic pathways in cancer cells, leading to increased DNA fragmentation and activation of caspases .
Study 1: Antiproliferative Activity
A study conducted on a panel of human cancer cell lines revealed that compounds similar to 2-(naphthalen-2-yloxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide showed varying degrees of cytotoxicity. The study highlighted:
- Compound Variants : Structural modifications led to differences in potency; for instance, derivatives with specific substituents on the phenyl ring exhibited enhanced biological activity .
Study 2: Structure-Activity Relationship (SAR)
An analysis of structure-activity relationships indicated that:
- Substituent Effects : The presence of electron-withdrawing groups on the aromatic rings significantly improved the anticancer properties of thiazole derivatives. This suggests that careful modification of the chemical structure can optimize therapeutic efficacy .
Data Table
| Compound Name | Cell Line Tested | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| 2-(naphthalen-2-yloxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide | NPC-TW01 | 0.6 | Cell cycle arrest at S phase |
| N-(naphthalen-2-yloxy)-acetophenone | H661 | 5.0 | Apoptosis induction |
| N-(substituted phenyl)acetamide | Hep3B | 8.0 | Cell cycle disruption |
Q & A
Q. What are the standard methods for synthesizing 2-(naphthalen-2-yloxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide?
The synthesis typically involves multi-step reactions, starting with β-naphthol and ethyl chloroacetate to form the naphthyloxy acetate intermediate. Subsequent coupling with 4-(4-phenoxyphenyl)-1,3-thiazol-2-amine is achieved under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate amide bond formation . Reaction progress is monitored via TLC, and intermediates are purified via column chromatography.
Q. Which analytical techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity by verifying aromatic protons and acetamide carbonyl signals. Infrared Spectroscopy (IR) identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). High-Performance Liquid Chromatography (HPLC) ensures >95% purity, while Mass Spectrometry (MS) validates molecular weight .
Q. What preliminary biological assays are recommended for evaluating its activity?
Initial screening includes:
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi.
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Q. What safety protocols are essential during synthesis and handling?
Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure. Perform reactions in a fume hood due to volatile solvents (e.g., DCM). Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?
Discrepancies may arise from poor pharmacokinetic properties (e.g., low solubility or metabolic instability). Mitigation strategies include:
- Structural Modifications : Introducing hydrophilic groups (e.g., sulfonates) to enhance solubility.
- Prodrug Design : Masking polar functionalities to improve bioavailability.
- Metabolic Profiling : LC-MS/MS analysis of plasma metabolites to identify degradation pathways .
Q. What strategies optimize reaction yields in large-scale synthesis?
Key factors:
- Solvent Selection : Replace DMF with acetonitrile to reduce side reactions.
- Catalysis : Use Pd/C or CuI for efficient coupling steps.
- Temperature Gradients : Gradual heating (e.g., 50°C → 80°C) minimizes byproduct formation .
Q. How do structural analogs influence Structure-Activity Relationship (SAR) studies?
Comparative analysis of analogs (e.g., varying phenoxy or thiazole substituents) reveals:
- Electron-Withdrawing Groups (e.g., -Cl, -CF₃) on the phenyl ring enhance antimicrobial activity.
- Bulkier Substituents (e.g., morpholine) improve kinase inhibition but reduce solubility. Tabulated SAR data guides rational drug design :
| Analog Substituent | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) |
|---|---|---|
| 4-Fluorophenyl | 1.2 (Anticancer) | 0.8 |
| 4-Methoxyphenyl | 3.5 (Antimicrobial) | 2.1 |
Q. What computational methods predict binding modes with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with enzymes (e.g., EGFR kinase). Density Functional Theory (DFT) calculates charge distribution to explain reactivity trends .
Q. How are spectroscopic anomalies (e.g., split NMR peaks) resolved?
Split peaks may indicate rotamers or impurities. Solutions include:
- Variable Temperature NMR : Heating to 60°C coalesces rotameric signals.
- HPLC-PDA : Detects UV-absorbing impurities.
- X-ray Crystallography : Resolves conformational ambiguity .
Q. What are the limitations of current synthetic routes, and how can they be addressed?
Challenges include low yields (~40%) in thiazole ring formation. Improvements:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
